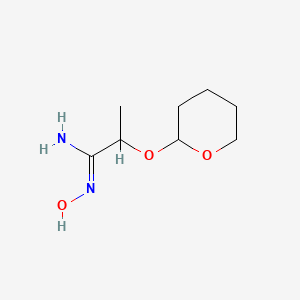
ethyl 2-(tert-butoxy)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a type of organic compound belonging to the class of pyridine carboxylates. It is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications.
科学研究应用
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of polymers and the preparation of heterocyclic compounds. Furthermore, it has been used as a ligand for the preparation of metal complexes and for the study of enzyme mechanisms.
作用机制
The mechanism of action of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is dependent on its use. As a reagent, it acts as a nucleophile, attacking electrophilic centers in organic molecules to form new covalent bonds. As a catalyst, it can accelerate the rate of a reaction by providing a favorable environment for the reactants to come together and form products. As a ligand, it can bind to metal ions and form metal complexes, which can then be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(tert-butoxy)pyridine-4-carboxylate have not been extensively studied. However, due to its widespread use in scientific research applications, it is likely that it has some effect on biochemical and physiological processes. For example, it has been used as a ligand for the preparation of metal complexes, which can affect the activity of enzymes and other proteins involved in biochemical reactions.
实验室实验的优点和局限性
The use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in lab experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a wide variety of reactions. However, it also has several limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Furthermore, it can be toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in scientific research. For example, it could be used as a catalyst for the synthesis of new organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It could also be used as a ligand for the preparation of metal complexes, which could be used to study the mechanisms of enzymes and other proteins. Additionally, it could be used in the synthesis of polymers and heterocyclic compounds, such as pyridine and its derivatives. Finally, it could be used as a reagent in the synthesis of other organic compounds, such as dyes, pigments, and surfactants.
合成方法
The synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is typically accomplished via a two-step reaction. The first step involves the reaction of pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces an intermediate product, which is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to yield the desired product, ethyl 2-(tert-butoxy)pyridine-4-carboxylate.
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDYCJQZUYABBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)






![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)


![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)